Cas no 253176-45-3 (1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester)
1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester
- 4-[(dimethylamino)sulfonyl]-1-Piperazinecarboxylic acid 1,1-dimethylethyl ester
- tert-butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate
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- Inchi: 1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-6-8-14(9-7-13)19(16,17)12(4)5/h6-9H2,1-5H3
- InChI Key: GICBJDHQKLJJBX-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCN(S(N(C)C)(=O)=O)CC1
Computed Properties
- Exact Mass: 293.14100
Experimental Properties
- PSA: 78.54000
- LogP: 1.30210
1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3529995-0.05g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
| Enamine | EN300-3529995-0.1g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
| Enamine | EN300-3529995-0.25g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
| Enamine | EN300-3529995-0.5g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
| Enamine | EN300-3529995-1.0g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
| Enamine | EN300-3529995-2.5g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
| Enamine | EN300-3529995-5.0g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
| Enamine | EN300-3529995-10.0g |
tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate |
253176-45-3 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 |
1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-,1,1-dimethylethyl ester
Introduction to 1-Piperazinecarboxylic Acid, 4-[(Dimethylamino)Sulfonyl]-, 1,1-Dimethylethyl Ester (CAS No. 253176-45-3)
The compound 1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-, 1,1-dimethylethyl ester, identified by the CAS number 253176-45-3, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperazine derivatives, which are widely studied due to their diverse biological activities and structural versatility. The molecule's structure incorporates a piperazine ring substituted with a sulfonyl group and an ester moiety, making it a valuable substrate for further functionalization and exploration in drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, leveraging modern methodologies such as microwave-assisted synthesis and catalytic processes. These techniques not only enhance the yield but also improve the purity of the product, which is critical for its application in research and development. The incorporation of the sulfonyl group at the 4-position of the piperazine ring introduces unique electronic and steric properties, making this compound an attractive candidate for exploring interactions with biological targets such as enzymes and receptors.
In terms of pharmacological applications, studies have shown that piperazine derivatives can exhibit anti-inflammatory, analgesic, and even anticancer properties. The presence of the dimethylamino sulfonyl group in this compound suggests potential modulatory effects on cellular signaling pathways. For instance, research has indicated that sulfonylated piperazines can influence kinase activity, which is a critical area in developing targeted therapies for diseases such as cancer and inflammatory disorders.
The ester moiety at the 1-position of the piperazine ring further enhances the compound's solubility and bioavailability, making it more amenable for in vivo studies. This feature is particularly advantageous in preclinical trials where drug delivery and absorption are paramount considerations. Moreover, the dimethylamino group contributes to the molecule's lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets.
From a synthetic perspective, the construction of this compound involves a multi-step process that typically begins with the preparation of the piperazine carboxylic acid derivative. Subsequent steps may include sulfonation reactions to introduce the sulfonyl group and esterification to attach the dimethylethyl ester moiety. Each step requires precise control over reaction conditions to ensure optimal yields and minimize byproduct formation.
Recent research has also focused on exploring the stereochemical properties of this compound. Stereoisomerism can significantly influence a molecule's pharmacokinetics and pharmacodynamics; therefore, understanding its stereochemical configuration is essential for optimizing its therapeutic potential. Advanced analytical techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its molecular structure accurately.
In conclusion, 1-Piperazinecarboxylic acid, 4-[(dimethylamino)sulfonyl]-, 1,1-dimethylethyl ester (CAS No. 253176-45-3) represents a promising lead compound in contemporary drug discovery efforts. Its unique structural features and potential biological activities make it a subject of interest for both academic researchers and pharmaceutical developers. As ongoing studies continue to uncover its full spectrum of applications, this compound stands at the forefront of innovative chemical research.
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